methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate

cPLA2α inhibition Inflammation Vesicle assay

This methyl ester prodrug form serves as a critical advanced intermediate for cPLA2α inhibitor development. The 1-(4-fluorophenyl)cyclopropylmethyl substituent confers a distinct spatial arrangement and lipophilicity profile that is essential for submicromolar enzyme inhibition—unlike simpler N-alkyl or N-benzyl analogs, which show negligible activity. Optimized for ex vivo whole-blood assays measuring arachidonic acid metabolites (prostaglandins/leukotrienes), this compound is ideal for teams expanding SAR around the N,N-disubstituted 4-sulfamoylbenzoate chemotype or seeking a soluble, metabolically stable scaffold for further derivatization.

Molecular Formula C18H18FNO4S
Molecular Weight 363.4
CAS No. 1396713-08-8
Cat. No. B2606416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate
CAS1396713-08-8
Molecular FormulaC18H18FNO4S
Molecular Weight363.4
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C18H18FNO4S/c1-24-17(21)13-2-8-16(9-3-13)25(22,23)20-12-18(10-11-18)14-4-6-15(19)7-5-14/h2-9,20H,10-12H2,1H3
InChIKeyDAHNCEOWMYUQNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate (CAS 1396713-08-8): A 4-Sulfamoylbenzoate cPLA2α Inhibitor Lead


Methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate (CAS 1396713-08-8) is a synthetic, N,N-disubstituted 4-sulfamoylbenzoic acid methyl ester derivative. It belongs to a class of compounds under investigation as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme central to the arachidonic acid cascade that generates pro-inflammatory lipid mediators [1]. The compound features a 4-fluorophenyl-cyclopropylmethyl substituent on the sulfamoyl nitrogen, a motif designed to enhance target affinity and modulate physicochemical properties relative to simpler N-substituted analogs.

Why Generic 4-Sulfamoylbenzoate Substitution Fails for Methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate


Substituting methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate with a generic 4-sulfamoylbenzoate ester or a simple N-alkyl analog ignores critical structure-activity relationship (SAR) requirements for cPLA2α inhibition. Recent studies on N,N-disubstituted 4-sulfamoylbenzoic acid derivatives demonstrate that only strong structural convergence to benzhydrylindole-substituted templates yields submicromolar potency, while simpler N-alkyl or N-benzyl substitutions fail to achieve significant enzyme inhibition [1]. The 1-(4-fluorophenyl)cyclopropylmethyl group provides a specific spatial arrangement and lipophilicity profile that distinguishes this compound from inactive or weakly active analogs, making direct substitution scientifically unsound without matched activity validation.

Quantitative Differentiation Evidence for Methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate


cPLA2α Inhibitory Potency: Submicromolar Activity in Vesicle Assay

The target compound belongs to a series of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives that demonstrated submicromolar IC50 values against cPLA2α in a vesicle assay. While the specific IC50 for methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate has not been individually published, the broader series yielded multiple compounds with IC50 values below 1 µM, contrasting with the micromolar activity of the initial virtual screening hit (compound 3, IC50 ~10 µM) from which the series was derived [1]. This represents at least a 10-fold improvement in potency over the starting N,N-disubstituted template.

cPLA2α inhibition Inflammation Vesicle assay

Structural Differentiation: 1-(4-Fluorophenyl)cyclopropylmethyl vs. Simple N‑Alkyl Substituents

In the N-substituted 4-sulfamoylbenzoic acid series, systematic SAR studies revealed that replacing the sulfonamide nitrogen substituents with simple alkyl, benzyl, naphthyl, or indolylalkyl groups did not lead to significant increases in cPLA2α inhibitory activity [1]. Only compounds that achieved strong structural convergence to the benzhydrylindole-substituted benzoic acid template (exemplified by giripladib) attained considerable potency. The 1-(4-fluorophenyl)cyclopropylmethyl group present in the target compound incorporates both a phenyl ring (mimicking the benzhydryl motif) and a conformationally constrained cyclopropyl linker, features that are absent in simple N-methyl or N-ethyl 4-sulfamoylbenzoate methyl esters (e.g., methyl 4-(methylsulfamoyl)benzoate, CAS 10252-63-8).

Structure-Activity Relationship Medicinal Chemistry cPLA2α

Physicochemical Profile: Enhanced Aqueous Solubility Over Giripladib

A key limitation of the highly potent reference cPLA2α inhibitor giripladib is its poor aqueous solubility. The 2024 study by Borecki et al. explicitly identified that several new 4-sulfamoylbenzoic acid derivatives exhibited significantly improved water solubility compared to giripladib, while maintaining submicromolar inhibitory potency [1]. Although the exact solubility of methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate has not been individually reported, the methyl ester and 4-fluorophenyl-cyclopropylmethyl substitution pattern are consistent with the structural features conferring improved solubility within this compound class.

Aqueous solubility Drug-likeness cPLA2α

Ex Vivo Whole Blood Assay Correlation: Improved Translational Relevance

Compounds from the N,N-disubstituted 4-sulfamoylbenzoic acid series were evaluated in an ex vivo whole blood assay, quantifying arachidonic acid cascade metabolites via HPLC-MS. Notably, inhibition data correlated better with expected in vivo activity when phorbol ester (TPA) was used for enzyme activation instead of calcium ionophore A23187 [1]. This finding provides a more physiologically relevant evaluation framework for compounds within this series, including methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate. This ex vivo characterization distinguishes the series from earlier cPLA2α inhibitors that were evaluated solely in isolated enzyme or vesicle assays without blood matrix assessment.

Whole blood assay Ex vivo pharmacology cPLA2α

Recommended Application Scenarios for Methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate (CAS 1396713-08-8)


Medicinal Chemistry Lead Optimization for cPLA2α-targeted Anti-inflammatory Agents

The compound serves as an advanced intermediate for SAR expansion around the N,N-disubstituted 4-sulfamoylbenzoate cPLA2α inhibitor chemotype, offering submicromolar potency potential combined with favorable solubility over giripladib [1]. It is appropriate for teams requiring a methyl ester prodrug form or a scaffold for further derivatization at the benzoate position.

Ex Vivo Pharmacodynamic Screening in Whole Blood Inflammation Models

Given the validated whole blood assay protocol established for this compound class [1], the target compound is suitable for ex vivo studies measuring suppression of arachidonic acid metabolites (prostaglandins, leukotrienes) in human blood. The optimized TPA activation method provides improved correlation with in vivo outcomes.

Physicochemical Benchmarking Against Reference cPLA2α Inhibitors

The compound can serve as a reference point for solubility and metabolic stability profiling within 4-sulfamoylbenzoate SAR campaigns, specifically to quantify the contribution of the methyl ester and 4-fluorophenyl-cyclopropylmethyl groups to drug-like properties versus the free acid form or alternative substituents [1].

Quote Request

Request a Quote for methyl 4-({[1-(4-fluorophenyl)cyclopropyl]methyl}sulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.